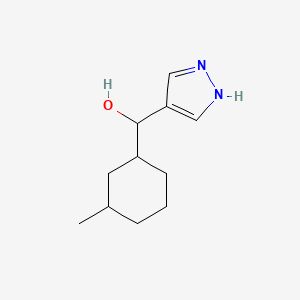

(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is a compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a cyclohexane ring substituted with a methyl group and a pyrazole ring attached to a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

Oxidation: Formation of the corresponding aldehyde or ketone.

Reduction: Formation of the fully reduced pyrazole derivative.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

(1H-pyrazol-4-yl)methanol: A simpler analog with similar chemical properties but lacking the cyclohexane ring.

4-Methyl-1H-pyrazole: Another analog used as an alcohol dehydrogenase inhibitor and ligand in coordination chemistry.

Uniqueness

(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a cyclohexane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .

Biological Activity

(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. Pyrazoles have shown promising anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in low micromolar ranges ( ).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Similar Pyrazole Derivative | HCT116 | 0.07 |

2. Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Mechanism : The compound acts by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies showed that certain pyrazole derivatives inhibited COX activity significantly ( ).

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61–85% | 76–93% |

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented:

- Spectrum of Activity : Studies demonstrate effectiveness against a range of bacterial strains including E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger ( ).

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 40 |

| Bacillus subtilis | 40 |

Case Study 1: Anticancer Efficacy

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including this compound, which were screened against various cancer cell lines. The results indicated significant growth inhibition, particularly in MCF-7 cells, suggesting that modifications to the pyrazole scaffold can enhance anticancer activity ( ).

Case Study 2: Anti-inflammatory Properties

Research by Selvam et al. evaluated the anti-inflammatory effects of several pyrazole derivatives in carrageenan-induced edema models. The compounds exhibited comparable activity to standard anti-inflammatory drugs like indomethacin, indicating their potential use in treating inflammatory conditions ( ).

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(3-methylcyclohexyl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C11H18N2O/c1-8-3-2-4-9(5-8)11(14)10-6-12-13-7-10/h6-9,11,14H,2-5H2,1H3,(H,12,13) |

InChI Key |

NKFVFCUVIGHVTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.